molecular formula C11H11NO4S2 B6579417 N-[(furan-2-yl)methyl]-2-(thiophene-2-sulfonyl)acetamide CAS No. 1021079-28-6

N-[(furan-2-yl)methyl]-2-(thiophene-2-sulfonyl)acetamide

Cat. No.: B6579417
CAS No.: 1021079-28-6
M. Wt: 285.3 g/mol
InChI Key: BFYWLLFYXIRPGF-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-(thiophene-2-sulfonyl)acetamide is a heterocyclic compound that features both furan and thiophene rings. These rings are known for their significant roles in medicinal chemistry due to their unique electronic properties and biological activities. The compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-(thiophene-2-sulfonyl)acetamide typically involves the reaction of furan-2-carbaldehyde with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetamide to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-(thiophene-2-sulfonyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and various substituted furan and thiophene compounds.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-(thiophene-2-sulfonyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-(thiophene-2-sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • 2-acetyl-5-methylfuran
  • N-(benzothiazol-2-yl)-2-cyanoacetamide

Uniqueness

N-[(furan-2-yl)methyl]-2-(thiophene-2-sulfonyl)acetamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic properties and biological activities. This dual-ring structure enhances its potential as a versatile compound in various applications compared to other similar compounds .

Biological Activity

N-[(furan-2-yl)methyl]-2-(thiophene-2-sulfonyl)acetamide is a heterocyclic compound notable for its unique structural features, which include both furan and thiophene rings. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound can be represented as follows:

N furan 2 yl methyl 2 thiophene 2 sulfonyl acetamide\text{N furan 2 yl methyl 2 thiophene 2 sulfonyl acetamide}

This structure contributes to its distinct electronic properties, making it a subject of interest in medicinal chemistry.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound can bind to the active sites or allosteric sites of enzymes, inhibiting their activity. This interaction can disrupt various metabolic pathways, leading to therapeutic effects.
  • Cellular Pathway Modulation : It may influence signaling pathways involved in inflammation and cancer progression, potentially offering anti-inflammatory and anticancer properties.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. For instance, studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 μg/mL
Escherichia coli0.25 μg/mL

These results suggest that the compound could be effective in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including:

Cell Line IC50 (µM)
HCT-15 (Colon carcinoma)1.61 ± 1.92
A431 (Epidermoid carcinoma)1.98 ± 1.22

The structure-activity relationship (SAR) indicates that modifications to the furan and thiophene moieties can enhance cytotoxicity, emphasizing the importance of these functional groups in its biological effectiveness.

Case Studies

  • Antimicrobial Evaluation : A study conducted on various derivatives of this compound showed remarkable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most active derivative exhibited an MIC comparable to established antibiotics.
  • Cancer Cell Inhibition : Another investigation focused on the compound's effect on cancer cell lines revealed that it induces apoptosis through specific signaling pathways, potentially making it a valuable agent in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound Key Features Biological Activity
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazideContains hydrazide functionalityModerate antimicrobial activity
N-(benzothiazol-2-yl)-2-cyanoacetamideIncorporates a benzothiazole ringNotable anticancer properties
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamideDual ring system similar to target compoundLimited antibacterial efficacy

The dual-ring structure of this compound enhances its potential as a versatile compound compared to others.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-thiophen-2-ylsulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S2/c13-10(12-7-9-3-1-5-16-9)8-18(14,15)11-4-2-6-17-11/h1-6H,7-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYWLLFYXIRPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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